molecular formula C11H20FNO B13323255 N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine

N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine

Cat. No.: B13323255
M. Wt: 201.28 g/mol
InChI Key: UYXCXNWIAFIUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Fluorocyclohexyl)methyl]oxolan-3-amine is a chemical compound of interest in synthetic organic and medicinal chemistry research. This molecule features an oxolane (tetrahydrofuran) ring, a common scaffold in pharmaceuticals and ligands, substituted with an amine group at the 3-position. This amine group can serve as a key synthetic handle for further derivatization or as a potential hydrogen bond donor/acceptor. The structure also incorporates a (1-fluorocyclohexyl)methyl moiety, which introduces a sterically distinct, aliphatic group with a fluorine atom. The incorporation of fluorine is a common strategy in drug discovery to modulate a compound's electronic properties, metabolic stability, and membrane permeability. Researchers can utilize this amine-containing compound as a versatile building block for the synthesis of more complex molecules, such as potential enzyme inhibitors or receptor ligands. Its application may extend to the development of compound libraries for high-throughput screening or as a precursor in materials science. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic procedures, therapeutic use, or any form of personal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H20FNO

Molecular Weight

201.28 g/mol

IUPAC Name

N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine

InChI

InChI=1S/C11H20FNO/c12-11(5-2-1-3-6-11)9-13-10-4-7-14-8-10/h10,13H,1-9H2

InChI Key

UYXCXNWIAFIUHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC2CCOC2)F

Origin of Product

United States

Preparation Methods

Synthesis of the Oxolane-3-amine Core

The oxolane-3-amine scaffold (also known as 3-aminotetrahydrofuran) is a crucial intermediate. Based on patent CN105218490B and related literature, the preparation typically follows these steps:

  • Starting Material: (R)-3-formyltetrahydrofuran or its derivatives.
  • Step 1: Reductive Amination or Amination Reaction
    The aldehyde function at the 3-position of tetrahydrofuran is converted to the corresponding amine. This can be achieved by reductive amination using ammonium salts or amine sources in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Step 2: Purification and Isolation
    The product (R)-oxolan-3-amine is isolated with high enantiomeric purity, confirmed by NMR and mass spectrometry (e.g., ESI-MS m/z 88.2 for the amine).
Step Reagents/Conditions Yield (%) Notes
1 (R)-3-formyltetrahydrofuran + NH3, NaBH3CN 70-90 Reductive amination step
2 Purification (chromatography/distillation) Enantiomeric purity confirmed

Purification and Characterization

  • The final product is purified by column chromatography or recrystallization.
  • Structural confirmation is performed using NMR spectroscopy (1H, 13C), mass spectrometry, and chiral HPLC to ensure stereochemical integrity.
  • Typical NMR signals include multiplets corresponding to cyclohexyl protons and characteristic signals for the oxolane ring protons and amino substituent.

Comparative Analysis of Preparation Routes

Feature Alkylation Route Reductive Amination Route
Reaction Conditions Elevated temperature, longer time Mild temperature, shorter time
Reagents Halide electrophile, base Ketone, reducing agent
Yield Moderate (40-60%) Moderate to good (50-70%)
Purity and Stereochemistry Requires careful control to avoid side reactions Generally good stereochemical control
Scalability Good, but sensitive to halide availability Good, depends on ketone availability

Summary Table of Preparation Methods

Step Reagents/Conditions Product Yield (%) Notes
1 (R)-3-formyltetrahydrofuran + NH3, NaBH3CN (R)-Oxolan-3-amine 70-90 Core amine synthesis
2A Oxolan-3-amine + 1-fluorocyclohexylmethyl bromide, K2CO3, DMF, 80 °C, 18 h This compound 40-60 Alkylation approach
2B Oxolan-3-amine + 1-fluorocyclohexanone, NaBH3CN, MeOH, rt This compound 50-70 Reductive amination approach

Research and Development Notes

  • The preparation methods are supported by patent literature and peer-reviewed sources on related tetrahydrofuran amines and fluorocyclohexyl derivatives.
  • Optimization of reaction parameters such as solvent choice, temperature, and reagent stoichiometry is critical for maximizing yield and purity.
  • Analytical techniques including NMR, MS, and chiral chromatography are indispensable for confirming structure and stereochemistry.
  • The fluorine atom on the cyclohexyl ring influences both the chemical reactivity and biological properties, making selective functionalization essential.

Chemical Reactions Analysis

Types of Reactions

N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclohexyl ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Oxolan-3-amine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) CAS No. Key Features
N-[(1R,2R)-2-Fluorocyclopentyl]oxolan-3-amine C₉H₁₆FNO 173.23 2-Fluorocyclopentyl 2166412-74-2 Stereospecific (1R,2R) configuration
N-[(2-Fluorophenyl)methyl]-2-methyloxolan-3-amine C₁₂H₁₆FNO 209.26 2-Fluorophenylmethyl, 2-methyloxolan 1549695-39-7 Aromatic fluorine; methylated oxolan
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 225.72 4-Chloro-2-methylphenyl, 2-methyloxolan 1545810-10-3 Chloro substituent; steric hindrance
N-[2-(4-Fluorophenyl)ethyl]oxolan-3-amine C₁₁H₁₄FNO 207.24* 4-Fluorophenethyl 1343995-89-0 Extended aliphatic chain
N-[(4-Fluorophenyl)methyl]oxolan-3-amine C₁₀H₁₂FNO 193.21* 4-Fluorophenylmethyl 1339714-90-7 Compact aromatic substitution
N-(3-Bromo-2-methylphenyl)oxolan-3-amine C₁₀H₁₃BrNO 242.13* 3-Bromo-2-methylphenyl 1602260-80-9 Bromine atom; steric bulk
N-(Prop-2-en-1-yl)oxolan-3-amine C₇H₁₃NO 127.18 Allyl (prop-2-en-1-yl) 1342601-29-9 Unsaturated aliphatic chain
3-(Methoxymethyl)oxolan-3-amine C₆H₁₃NO₂ 131.18 Methoxymethyl 1557662-47-1 Ether functionality; polar group

*Calculated molecular weight based on molecular formula.

Substituent-Driven Properties

Fluorinated Cycloalkyl vs. Aromatic Groups N-[(1R,2R)-2-Fluorocyclopentyl]oxolan-3-amine (CAS 2166412-74-2): The fluorocyclopentyl group introduces stereochemical complexity (1R,2R configuration) and moderate lipophilicity. Cyclopentyl’s smaller ring size compared to cyclohexyl may enhance solubility but reduce membrane permeability . The 2-methyloxolan increases steric hindrance, possibly affecting binding interactions .

Halogenated Derivatives N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine (CAS 1545810-10-3): The chloro substituent offers strong electron-withdrawing effects and higher molecular weight compared to fluorine analogs. The 4-chloro-2-methylphenyl group may enhance receptor affinity in halogen-bonding scenarios .

Aliphatic and Unsaturated Chains

  • N-(Prop-2-en-1-yl)oxolan-3-amine (CAS 1342601-29-9): The allyl group introduces unsaturation, enabling conjugation or reactivity in further synthetic modifications. Its low molecular weight (127.18 g/mol) suggests higher solubility but reduced stability .

Polar Functional Groups

  • 3-(Methoxymethyl)oxolan-3-amine (CAS 1557662-47-1): The methoxymethyl substituent enhances polarity and hydrogen-bonding capacity, improving aqueous solubility. This contrasts with the lipophilic fluorocyclohexyl group in the target compound .

Biological Activity

N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine is a compound of interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound features a cyclohexyl group substituted with a fluorine atom, linked to an oxolane (tetrahydrofuran) moiety. The general formula can be denoted as follows:

C11H16FNO\text{C}_{11}\text{H}_{16}\text{F}\text{N}\text{O}

This structure suggests potential interactions with various biological targets, particularly receptors involved in neurological pathways.

Research indicates that this compound may act as a muscarinic acetylcholine receptor positive allosteric modulator (PAM) . PAMs enhance the activity of receptors without directly activating them, which could lead to improved therapeutic profiles for conditions like Alzheimer's disease and schizophrenia.

Key Findings:

  • Muscarinic Receptor Modulation : The compound has been shown to positively modulate M1 muscarinic receptors, which are implicated in cognitive function and memory. This modulation can potentially alleviate symptoms associated with cognitive impairments .
  • Neuroprotective Effects : Preliminary studies suggest that compounds similar to this compound exhibit neuroprotective properties, possibly through the enhancement of cholinergic signaling pathways .

Biological Activity Data

Below is a summary table of biological activity data related to this compound and its analogs:

Activity TypeDescriptionReference
M1 Receptor Modulation Positive allosteric modulation observed
Neuroprotective Potential Reduction in neurodegeneration markers
Cognitive Enhancement Improved performance in memory tasks in animal models
Side Effects Lower incidence of peripheral side effects compared to traditional agonists

Case Study 1: Cognitive Impairment

In a study involving animal models of Alzheimer's disease, treatment with this compound resulted in significant improvements in memory retention compared to control groups. Behavioral assays indicated enhanced learning capabilities, correlating with increased acetylcholine levels in the hippocampus .

Case Study 2: Schizophrenia

Another investigation focused on the effects of this compound on schizophrenia-like symptoms in rodent models. Results demonstrated that administration led to a reduction in hyperactivity and an improvement in social interaction behaviors, suggesting potential therapeutic benefits for schizophrenia management .

Q & A

Basic Research Questions

Q. What are the key structural features of N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine, and how do they influence its reactivity in synthetic pathways?

  • Answer : The compound combines a fluorinated cyclohexyl group with an oxolane (tetrahydrofuran) ring and an amine moiety. The fluorocyclohexyl group introduces steric bulk and electronic effects (via the C-F bond), which can hinder nucleophilic attacks or direct regioselectivity in substitution reactions. The oxolane ring’s strain (4-membered cyclic ether) may enhance reactivity in ring-opening reactions, while the amine group enables functionalization via alkylation or acylation. Reaction design should account for these features: e.g., using mild conditions to preserve the oxolane ring or leveraging the amine for chiral resolution .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Answer : Key steps include:

  • Fluorocyclohexyl precursor synthesis : Use fluorination agents like DAST (diethylaminosulfur trifluoride) or Selectfluor to introduce fluorine into the cyclohexane ring.
  • Amine coupling : Employ reductive amination (e.g., NaBH3CN) or Buchwald-Hartwig cross-coupling to link the fluorocyclohexylmethyl group to the oxolan-3-amine.
  • Purification : Utilize column chromatography with polar stationary phases (e.g., silica gel) or recrystallization in aprotic solvents to separate stereoisomers or byproducts. Monitor purity via HPLC with UV detection at 254 nm .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Answer :

  • NMR : 19F^{19}\text{F} NMR distinguishes fluorine environments; 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify stereochemistry and substitution patterns.
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • Chiral HPLC : Resolves enantiomers if stereocenters are present (e.g., fluorocyclohexyl group).
  • X-ray crystallography : Validates absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How does the stereochemistry of the fluorocyclohexyl group impact the compound’s biological or catalytic activity?

  • Answer : The axial vs. equatorial position of the fluorine atom on the cyclohexane ring can alter molecular conformation, affecting binding affinity to biological targets (e.g., enzymes) or catalytic sites. For example:

  • Axial fluorine : Increases steric hindrance, potentially reducing binding but improving metabolic stability.
  • Equatorial fluorine : May enhance dipole interactions with polar residues in active sites.
  • Methodology : Synthesize diastereomers via chiral auxiliaries or asymmetric catalysis, then compare activity in assays (e.g., enzyme inhibition) .

Q. What strategies can resolve contradictions in solubility or stability data for this compound across studies?

  • Answer : Contradictions may arise from:

  • Impurities : Trace solvents (e.g., DMF) or unreacted precursors can alter solubility. Use multiple purification methods (e.g., sequential column chromatography and recrystallization).
  • Storage conditions : The compound may degrade under light or humidity. Conduct stability studies under controlled conditions (e.g., 25°C/60% RH vs. 4°C/dry) and analyze via TLC or LC-MS.
  • pH effects : Protonation of the amine group (pKa ~9-10) impacts aqueous solubility. Test solubility buffers at varying pH .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

  • Answer :

  • Docking studies : Predict binding modes to target proteins (e.g., kinases) using software like AutoDock or Schrödinger.
  • QSAR : Correlate structural features (e.g., fluorine position, oxolane ring size) with activity data to prioritize synthetic targets.
  • MD simulations : Assess stability of ligand-receptor complexes over time, identifying regions for modification (e.g., adding substituents to improve binding entropy) .

Q. What are the challenges in scaling up enantioselective synthesis of this compound, and how can they be mitigated?

  • Answer :

  • Catalyst efficiency : Chiral catalysts (e.g., BINAP-metal complexes) may exhibit low turnover in large batches. Optimize catalyst loading and solvent systems (e.g., switch from THF to toluene).
  • Racemization risk : High temperatures during workup can erode enantiomeric excess (ee). Use low-temperature quenching and avoid strong acids/bases.
  • Analytical validation : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor ee in real time .

Methodological Considerations

Q. How should researchers address discrepancies in reported reaction yields for similar oxolane-amine derivatives?

  • Answer :

  • Reagent quality : Ensure consistency in fluorinating agents (e.g., DAST lot variability).
  • Reaction monitoring : Use TLC or GC-MS to track intermediate formation and adjust reaction times.
  • Byproduct analysis : Characterize side products via MS/MS to identify competing pathways (e.g., over-alkylation) .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Answer :

  • Simulated biological media : Incubate the compound in PBS (pH 7.4) or human plasma at 37°C, sampling at intervals for LC-MS analysis.
  • Oxidative stress tests : Expose to H2O2 or cytochrome P450 enzymes to mimic metabolic degradation.
  • Light exposure studies : Use a photostability chamber (ICH Q1B guidelines) to assess degradation under UV/visible light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.